molecular formula C18H18FN3O2S B3577641 3-(4-FLUOROBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA

3-(4-FLUOROBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA

Cat. No.: B3577641
M. Wt: 359.4 g/mol
InChI Key: FYNVUQVHTNHBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorobenzoyl)-1-[4-(morpholin-4-yl)phenyl]thiourea is a compound that belongs to the class of thiourea derivatives Thiourea compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzoyl)-1-[4-(morpholin-4-yl)phenyl]thiourea typically involves the reaction of 4-fluorobenzoyl chloride with 4-(morpholin-4-yl)aniline in the presence of a base, followed by the addition of thiourea. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzoyl)-1-[4-(morpholin-4-yl)phenyl]thiourea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Fluorobenzoyl)-1-[4-(morpholin-4-yl)phenyl]thiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzoyl)-1-[4-(morpholin-4-yl)phenyl]thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the fluorobenzoyl group enhances its binding affinity and specificity towards certain targets. Additionally, the morpholinyl group contributes to the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic transformations.

    4-(4-Fluorobenzoyl)morpholine: Shares the fluorobenzoyl group but lacks the thiourea moiety.

    3,3-Bis[4-(4’-fluorobenzoyl)phenyl]phthalide: Used in the synthesis of polyarylene-ether ketones.

Uniqueness

Its ability to undergo various chemical reactions and its diverse scientific research applications make it a valuable compound in multiple fields .

Properties

IUPAC Name

4-fluoro-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2S/c19-14-3-1-13(2-4-14)17(23)21-18(25)20-15-5-7-16(8-6-15)22-9-11-24-12-10-22/h1-8H,9-12H2,(H2,20,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNVUQVHTNHBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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